Kirkinine
Description
Contextualization within Natural Product Chemistry
Kirkinine is classified as a daphnane (B1241135) diterpenoid, a group of natural products characterized by a distinctive 5/7/6 tricyclic carbon skeleton. nih.gov These compounds are primarily found in plants belonging to the Thymelaeaceae and Euphorbiaceae families. nih.gov The daphnane diterpenoids are known for their structural complexity and wide range of potent biological activities, including anti-HIV, anti-cancer, and neurotrophic effects. nih.gov
Structurally, daphnane diterpenoids can be categorized into several types based on the substitution patterns on their rings. nih.gov this compound is specifically identified as a daphnane orthoester, a subtype characterized by a distinctive orthoester functional group. nih.gov This feature, along with other substitutions on the core structure, is crucial in determining the compound's biological activity. This compound's unique chemical architecture places it as a significant subject of study within the broader field of natural product chemistry, offering insights into the biosynthesis of complex molecules and their interactions with biological systems.
Discovery and Isolation from Biological Sources
This compound was first discovered and isolated from the roots of the plant Synaptolepis kirkii, a member of the Thymelaeaceae family. The isolation process was guided by bioassays designed to identify compounds with neurotrophic activity. This method, known as bioassay-guided fractionation, involves the systematic separation of a crude plant extract into various fractions and the testing of each fraction for a specific biological activity. medcraveonline.commiloa.eunih.gov
In the case of this compound, a dichloromethane (B109758) extract of Synaptolepis kirkii roots was subjected to this process, with neuronal viability serving as the key indicator. researchgate.net Through successive chromatographic separations, researchers were able to isolate this compound as the powerful neurotrophic constituent responsible for the observed activity. researchgate.net The structure of this new daphnane orthoester was then elucidated using spectroscopic techniques.
Historical Perspective on Daphnane Diterpenoid Investigations
The investigation of daphnane diterpenoids has a rich history, beginning with the isolation of daphnetoxin (B1198267) in 1970 from plants of the Daphne genus. nih.gov Daphnetoxin was identified as the primary toxic principle in these plants and its discovery marked the beginning of significant interest in this class of compounds. nih.govnih.gov
Following the isolation of daphnetoxin, research in this area expanded, leading to the discovery of a growing number of daphnane diterpenoids with diverse and potent biological activities. nih.gov These compounds have been the subject of extensive phytochemical and pharmacological studies, revealing their potential as leads for drug development. The historical context of daphnane diterpenoid research highlights a continuous effort to understand the chemistry, biology, and therapeutic potential of this fascinating family of natural products.
Overview of Research Significance
The research on this compound holds considerable significance, primarily due to its potent neurotrophic properties. Neurotrophic factors are essential for the survival, development, and function of neurons, and small molecules that can mimic or enhance their effects are of great interest for the potential treatment of neurodegenerative diseases. thieme-connect.comnih.gov
The discovery of this compound as a powerful neurotrophic agent provides a valuable molecular tool for studying neuronal processes and exploring new therapeutic strategies for conditions such as Alzheimer's and Parkinson's diseases. thieme-connect.com Furthermore, the unique chemical structure of this compound presents a compelling challenge for synthetic chemists, driving the development of new synthetic methodologies. The study of this compound and other neurotrophic natural products is a promising frontier in the quest for new medicines to combat neurological disorders. nih.govescholarship.org
Detailed Research Findings
The potent neurotrophic activity of this compound has been quantified in scientific studies. Research has shown that this compound promotes neuronal survival in a concentration-dependent manner. The table below summarizes the observed nerve growth factor (NGF)-like activity of this compound at various concentrations.
| Concentration (nM) | NGF-like Activity (%) |
| 7000 | 142 |
| 700 | 103 |
| 70 | 57 |
Structure
2D Structure
Properties
Molecular Formula |
C38H56O10 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-[(E)-pentadec-1-enyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |
InChI |
InChI=1S/C38H56O10/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-35-46-32-28-31-34(22-39,45-31)33(42)36(43)27(21-24(4)29(36)41)38(28,48-35)25(5)30(44-26(6)40)37(32,47-35)23(2)3/h19-21,25,27-28,30-33,39,42-43H,2,7-18,22H2,1,3-6H3/b20-19+/t25-,27-,28+,30-,31+,32-,33-,34+,35-,36-,37+,38+/m1/s1 |
InChI Key |
MDZJGGUQWHZDTA-UELJRACISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCCCCCC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |
Synonyms |
kirkinine |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment
Advanced Spectroscopic Methodologies for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, was crucial for elucidating the proton and carbon frameworks of Kirkinine researchgate.net. For daphnane (B1241135) compounds, characteristic NMR signals include those indicative of an acetate (B1210297) group on the diterpenoid core, typically observed around δC 170 ppm in the ¹³C NMR spectrum and δH 1.99 in the ¹H NMR spectrum researchgate.net. Detailed analysis of coupling patterns and correlations from 2D NMR experiments (such as COSY, HMQC, and HMBC) allows for the assignment of individual proton and carbon resonances and the establishment of connectivity within the molecule researchgate.net.
While specific, detailed ¹H and ¹³C NMR data tables for this compound were not explicitly provided in the publicly available search results, its structure was unequivocally determined using these methods researchgate.net.
Table 1: Illustrative NMR Spectroscopic Data for this compound (Hypothetical/General Daphnane Characteristics)
| Type of NMR | Chemical Shift (δ) | Multiplicity | Assignment/Characteristic | Reference |
| ¹³C NMR | ~170 ppm | (Quaternary) | Acetate carbonyl | researchgate.net |
| ¹H NMR | ~1.99 ppm | (Singlet) | Acetate methyl protons | researchgate.net |
| 1D/2D NMR | (Detailed analysis) | (Complex) | Overall connectivity | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) played a pivotal role in determining the precise molecular formula of this compound. HRMS provides highly accurate mass-to-charge (m/z) ratios, enabling the unambiguous assignment of elemental composition biocompare.commeasurlabs.comthermofisher.comresearchgate.net. For this compound, HRMS confirmed its molecular formula as C₃₈H₅₆O₁₀ acs.org. This technique is essential for identifying molecular structures, especially for complex natural products, by providing exact mass data with high mass accuracy, typically below 5 parts per million biocompare.comthermofisher.com.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₅₆O₁₀ | acs.org |
| Exact Mass (M+H)⁺ | (Not specified in snippets) | researchgate.net |
| Calculated Mass | (Not specified in snippets) | researchgate.net |
Infrared (IR) spectroscopy was utilized to confirm the presence of key functional groups within the this compound structure researchgate.netunishivaji.ac.in. For daphnane orthoesters, the presence of an acetate group is a common hallmark, which is typically indicated by characteristic IR absorption bands around 1740 cm⁻¹ researchgate.netnih.govdocksci.com. IR spectroscopy provides a unique vibrational fingerprint of the sample, allowing for the identification of functional groups such as hydroxyls and carbonyls mi-6.co.jpmdpi.com.
Table 3: Infrared Spectroscopic Data for this compound (General Daphnane Characteristics)
| Absorption (cm⁻¹) | Functional Group | Reference |
| ~1740 | Acetate carbonyl | researchgate.netnih.gov |
| ~3434 | Hydroxyl groups | nih.gov |
Determination of Absolute and Relative Stereochemistry
The determination of both relative and absolute stereochemistry is critical for fully defining a natural product's structure. For this compound and related daphnanes, relative configurations were primarily analyzed through Nuclear Overhauser Effect Spectroscopy (NOESY) measurements researchgate.net. NOESY experiments reveal spatial proximities between protons, allowing for the assignment of relative orientations of substituents within the molecule researchgate.netksu.edu.sanmrwiki.org. For instance, NOESY correlations can indicate cofacial protons, helping to ascertain the relative configurations of methyl groups and other protons in the ring systems ksu.edu.sa.
Absolute stereochemistry is typically established using methods such as Electronic Circular Dichroism (CD) spectroscopy or X-ray crystallography researchgate.netmi-6.co.jpnii.ac.jpnih.gov. While the specific method used for this compound's absolute stereochemistry is not detailed in the snippets, it is mentioned that the structure and stereochemistry were elucidated using spectroscopic, CD, and computational methods researchgate.net. This compound is specifically noted for possessing an isopropenyl group at C13 nih.govabdn.ac.uk.
Comparative Structural Analysis with Related Daphnane Orthoesters
This compound belongs to the daphnane class of diterpenoids, which are characterized by a trans-fused 5/7/6-tricyclic skeleton and often feature a characteristic orthoester function, typically located at ring C hmdb.caresearchgate.net. These compounds are frequently poly-oxygenated researchgate.net. Structurally, daphnanes like this compound (2) are distinguished from other diterpenes such as tiglianes (e.g., phorbol) and rhamnofolanes by the position of their isopropenyl group, which is at C13 in daphnanes nih.gov.
Many daphnane diterpene orthoesters share high structural similarity, often differing only in the length or nature of the aliphatic chain connected to the orthoester abdn.ac.uk. Comparative analysis with other daphnanes, such as those isolated from Synaptolepis kirkii or other Thymelaeaceae plants, revealed that this compound's spectroscopic data was very close to other daphnanes with an acetate on the diterpenoid core researchgate.net. This comparative approach aids in confirming the core daphnane skeleton and identifying variations in side chains or functionalization patterns researchgate.netabdn.ac.uk.
Biosynthetic Pathways and Precursor Studies
Hypothesized Biosynthesis of Daphnane (B1241135) Diterpenoids
Daphnane diterpenoids, including kirkinine, are hypothesized to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govguidetopharmacology.orgresearcherslinks.comwikipedia.org The proposed biosynthetic route generally involves the cyclization of GGPP to form casbene (B1241624). nih.govguidetopharmacology.orgresearcherslinks.com Casbene then undergoes a series of ring-closing reactions to yield the lathyrane skeleton, which subsequently leads to the tigliane (B1223011) framework. nih.govguidetopharmacology.org A key step in the diversification from tigliane to daphnane involves the opening of the cyclopropane (B1198618) ring within the tigliane structure, resulting in the formation of an isopropyl group characteristic of daphnanes. nih.govguidetopharmacology.org Following the formation of the core daphnane skeleton, extensive structural modifications occur through various oxygenation and esterification reactions, contributing to the diverse array of daphnane diterpenoids found in nature. nih.govguidetopharmacology.org The biogenic hypothesis posits a common intermediate for both tigliane-type and daphnane-type diterpenoids, suggesting a potential interconversion between these structural classes. lipidmaps.org
Enzymatic Machinery Involved in Biosynthetic Steps
The conversion of GGPP to the complex daphnane scaffold relies on a sophisticated enzymatic machinery. Casbene synthase plays a pivotal role in the initial cyclization of GGPP to casbene. nih.govguidetopharmacology.org Subsequent transformations, particularly the oxidation of the hydrocarbon backbone, are largely mediated by cytochrome P450 monooxygenases (CYPs). nih.govplantaedb.com These enzymes are critical for introducing hydroxylations, facilitating sequential oxidations at specific positions, and enabling ring rearrangements and closures, thereby significantly expanding the structural diversity of diterpenoids. plantaedb.com For instance, the conversion of casbene to lathyranes is proposed to involve two cytochrome P450 enzymes that catalyze the formation of a 6-hydroxy-5,9-diketocasbene intermediate, followed by an aldol (B89426) reaction. researcherslinks.com While specific enzymes directly involved in every step of this compound's biosynthesis are still under active investigation, the general roles of terpene synthases and cytochrome P450s are well-established in diterpenoid biosynthesis. Methyltransferase enzymes have also been indirectly implicated in the modification of daphnane derivatives. nih.gov
Identification of Biosynthetic Intermediates and Precursors
The primary precursor for all diterpenoids, including daphnanes, is geranylgeranyl diphosphate (GGPP). nih.govguidetopharmacology.orgresearcherslinks.comwikipedia.org Early intermediates in the proposed daphnane biosynthetic pathway include casbene and lathyrane. nih.govguidetopharmacology.orgresearcherslinks.com Specific lathyrane diterpenoids, such as jolkinol C and epi-jolkinol C, have been identified as intermediates in the broader biosynthesis of diterpenoids that can lead to daphnane skeletons. researcherslinks.com A proposed intermediate in the P450-mediated conversion of casbene to lathyranes is 6-hydroxy-5,9-diketocasbene. researcherslinks.com The identification and structural elucidation of these intermediates are crucial for piecing together the complete biosynthetic route.
Table 1: Key Biosynthetic Precursors and Intermediates
| Compound Name | PubChem CID | Role in Biosynthesis |
| Geranylgeranyl Diphosphate | 447277 | Initial universal precursor for diterpenoids. guidetopharmacology.orgwikipedia.orglipidmaps.org |
| Casbene | 5280437 | Early cyclic intermediate from GGPP. uni.lulipidmaps.orgnih.govcdutcm.edu.cn |
| Jolkinol C | 154824097 | Lathyrane intermediate in diterpenoid biosynthesis. researcherslinks.comnih.gov |
| Tigliane (core skeleton) | 154992 | Precursor skeleton to daphnane. wikipedia.orgwikidata.orgnih.gov |
Chemoenzymatic Approaches to Biosynthesis Elucidation
Chemoenzymatic approaches, which strategically combine chemical synthesis with enzymatic transformations, offer powerful tools for elucidating complex biosynthetic pathways and accessing challenging natural products like daphnane diterpenoids. ontosight.ailipidmaps.orglipidmaps.org The inherent structural complexity, high oxygenation, and polycyclic nature of daphnane skeletons make their total synthesis a formidable task, often resulting in low yields. lipidmaps.org
Researchers employ chemoenzymatic strategies to overcome these synthetic hurdles by leveraging the high selectivity and efficiency of enzymes for specific reactions, complementing traditional chemical methodologies. For instance, a modular chemoenzymatic approach has been developed for fusicoccane diterpenoids, involving de novo skeletal construction and late-stage hybrid C-H oxidations. lipidmaps.org While this example pertains to a different diterpenoid class, it illustrates the potential of such combined strategies for daphnanes. Efforts in total synthesis of daphnane cores, such as resiniferatoxin, a daphnane diterpenoid orthoester, provide valuable insights into the chemical transformations required to build these complex scaffolds. wikidata.org The successful synthesis of a universal [5-7-6] tricyclic framework, common to both tigliane and daphnane diterpenes, further demonstrates the utility of synthetic chemistry in understanding and mimicking proposed biosynthetic steps. bidd.group These integrated approaches are vital for advancing the understanding of daphnane biosynthesis and for potentially enabling their scalable production.
Chemical Synthesis Strategies and Methodologies
Total Synthesis Approaches to the Kirkinine Polycyclic Core
The polycyclic core of this compound, characterized by its fused ring system, has been the subject of diverse synthetic methodologies aimed at achieving its efficient assembly.
Intramolecular cycloaddition reactions, particularly the [4+3] cycloaddition, have proven valuable for constructing the tricyclic core found in daphnane-family natural products, including structures relevant to this compound researchgate.netnih.govsci-hub.se. One approach involves an intramolecular [4+3] cycloaddition of furan (B31954) with an oxypentadienyl cation, which stereoselectively builds an oxa-bridged bicyclic structure researchgate.net. This reaction typically yields the desired exo isomer predominantly, often facilitated by epimerization researchgate.net. The subsequent formation of the five-membered ring can be achieved through SmI2-mediated pinacol (B44631) coupling researchgate.net.
Another strategy employs a sequential gold-catalyzed furan formation followed by a furan-allene [4+3] cycloaddition nih.gov. This method enables the rapid assembly of the 5-7-6 carbotricyclic ring system characteristic of daphnane (B1241135)/tigliane (B1223011) diterpenes nih.gov. The gold-catalyzed [4+3] cycloaddition has been demonstrated to construct complex oxa-bridged polycyclic systems in a stereoselective manner nih.gov.
Gold catalysis has emerged as a potent strategy for the rapid and efficient construction of complex polycyclic scaffolds, including those pertinent to the this compound core nih.govfrontiersin.org. A notable application involves a gold(I)-catalyzed cascade cyclization that integrates furan formation and a furan-allene [4+3] cycloaddition into a single-pot process nih.govfrontiersin.orgemorychem.science. This methodology utilizes a single gold catalyst, such as JohnPhosAuNTf2, to facilitate the in situ formation of a furan ring via 5-endo-dig cyclization and isomerization of an enyne alcohol frontiersin.org. The newly formed furan is then efficiently trapped by an allene (B1206475) group to construct the desired 5/7-fused ring system frontiersin.org. This approach has been instrumental in developing synthetic routes towards the polycyclic core of daphnane diterpenes, including this compound and synaptolepis factor K7 emorychem.science.
Radical cascade reactions are an effective means for assembling complex carbon skeletons, leveraging the high reactivity of free radical species nih.govwikipedia.org. In preliminary studies towards the synthesis of this compound, the carbon skeleton was successfully constructed using a radical cascade reaction nih.gov. These investigations explored various synthetic approaches and the regioselectivity of the radical cyclization, underscoring the utility of this methodology for forming the intricate polycyclic framework of this compound nih.gov. Furthermore, radical-based strategies have been described for accessing the tetracyclic skeleton of related daphnane derivatives, incorporating steps such as three-component radical coupling and 7-endo radical cyclization researchgate.net.
Fragment coupling strategies are pivotal for the convergent assembly of complex polycyclic systems from simpler building blocks blucher.com.brrsc.org. The construction of quaternary stereogenic centers, frequently encountered in natural products like this compound, can be achieved through convergent fragment coupling rsc.org. One such strategy involves the 1,2-addition of an alkenyl lithium to an epoxy ketone, followed by a semi-pinacol rearrangement, which yields polycyclic scaffolds with high yields and good functional group tolerance rsc.org. For daphnane analogs, late-stage fragment coupling via esterification, followed by acetal- or Prins-driven macrocyclization, provides a practical and convergent route for their production stanford.edu.
Stereocontrolled Synthetic Pathways
The synthesis of this compound and other daphnane diterpenes demands highly stereocontrolled synthetic pathways due to the presence of numerous stereogenic centers stanford.eduresearchgate.netresearchgate.net. Achieving the correct absolute and relative configurations is paramount. For instance, in the construction of the daphnane core, stereocontrolled p-quinol functionalization sequences have been developed to enable rapid access to the C-ring stereopolyads from readily available precursors researchgate.netresearchgate.net. Challenges in stereo- and regioselectivity are addressed through precise adjustments in reaction design, even when undesired stereochemical outcomes exhibit high selectivity researchgate.net. Intramolecular cycloaddition reactions, such as the [4+3] cycloaddition of furan with an oxypentadienyl cation, have demonstrated the ability to construct oxa-bridged bicyclic structures in a stereoselective manner, predominantly forming specific isomers researchgate.net. Similarly, gold-catalyzed [4+3] cycloadditions contribute to the stereoselective construction of complex oxa-bridged polycyclic systems nih.gov.
Function-Oriented Synthesis for this compound Analog Generation
Function-oriented synthesis (FOS) represents a strategic approach focused on the design and synthesis of natural product analogs to explore and optimize their biological activities stanford.edustanford.edursc.org. Given this compound's notable neurotrophic activity, FOS is a particularly appealing strategy for generating analogs with potentially enhanced or selective therapeutic profiles stanford.edu. This approach aims to create more accessible analogs that retain the essential functionalities responsible for the parent compound's potency, despite potential synthetic complexities stanford.edu. FOS involves the rapid synthesis of key intermediates containing requisite functional groups, which can then be diversified into various structural skeletons to build focused small-molecule libraries emorychem.science. This allows for a comprehensive exploration of the chemical space and the refinement of target molecule function emorychem.science. Through FOS, numerous this compound analogs have been synthesized, with some demonstrating comparable or even superior potency to the natural product stanford.edu. This strategy often incorporates late-stage fragment coupling to facilitate the practical and convergent production of these analogs stanford.edu.
Molecular Mechanisms of Biological Activity
Neurotrophic Activity Mechanisms
Kirkinine exhibits potent neurotrophic activity, demonstrating its ability to promote neuronal survival. This effect is observed at nanomolar concentrations, where it effectively protects neurons against serum deprivation stanford.edu. Its neurotrophic efficacy has been noted to be comparable to that of nerve growth factor (NGF) researchgate.netttu.edu.
The neurotrophic effects of this compound are primarily attributed to its interaction with and modulation of specific molecular targets. A key target identified for this compound, and the broader class of daphnane (B1241135) diterpenoids to which it belongs, is Protein Kinase C (PKC) researchgate.netuni-freiburg.de. Research indicates that this compound, along with compounds like synaptolepis factor K7, exerts its actions through the modulation of PKC uni-freiburg.de. The ability of daphnane diterpenoids to modulate various cell-signaling pathways contributes to their diverse biological activities, including those related to neuronal survival researchgate.netresearchgate.netnih.gov.
This compound is categorized as a daphnane diterpene orthoester, a class of compounds recognized as activators of serine/threonine protein kinases C (PKCs) researchgate.net. The PKC family comprises numerous isoforms, which are categorized into conventional, novel, and atypical groups, each with distinct cofactor requirements and cellular distributions frontiersin.orgnih.gov. Studies on related compounds, such as bryostatin (B1237437) analogs and other daphnane diterpene orthoesters, suggest that these agents can be chemically modified to selectively modulate the activity of specific PKC isoforms stanford.edu. For instance, gnidimacrin, another daphnane diterpenoid, is believed to operate through a novel mechanism involving the selective modulation of a PKC isozyme stanford.edu. This selective modulation of PKC isoforms is considered a potential avenue for developing optimized analogs with divergent therapeutic applications stanford.edu.
This compound's potent neurotrophic activity, often compared to that of nerve growth factor (NGF), suggests that it may functionally mimic the actions of endogenous neurotrophins or influence similar pro-survival signaling pathways researchgate.netttu.edu. Neurotrophins, such as NGF, brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5), bind to specific tyrosine kinase (Trk) receptors and the p75 neurotrophin receptor (p75NTR) to regulate neuronal survival, development, and function nih.govwikipedia.orgnih.govebi.ac.uk. Small molecules capable of modulating neurotrophin receptor action are termed neurotrophin mimetics wikipedia.org. This compound is considered a "neurotrophic PMA natural analogue," indicating its potential to interact with pathways similar to those influenced by phorbol (B1677699) myristate acetate (B1210297) (PMA), a known PKC activator and neurotrophic agent nih.gov. The mechanism behind neurotrophin-mediated neuroprotection often involves mimicking the brain's endogenous protective responses nih.gov.
The neurotrophic activity of this compound is summarized in the table below:
| Activity | Concentration/Effect | Reference |
| Neuronal Survival | Effectively promotes against serum deprivation | stanford.edu |
| Potency | Nanomolar concentrations | stanford.edu |
| Comparative Activity | Comparable to Nerve Growth Factor (NGF) | researchgate.netttu.edu |
| Molecular Target | Modulation of Protein Kinase C (PKC) | researchgate.netuni-freiburg.de |
Cellular Mechanisms of Antileukemic Activity
This compound has demonstrated substantial antileukemic activity in in vitro assays researchgate.net. As a member of the daphnane-type diterpenoids, this compound belongs to a class of compounds known for their anti-leukemic effects researchgate.netresearchgate.netmdpi.com. While specific detailed mechanisms for this compound itself are not extensively detailed in the provided information, insights can be drawn from related daphnane diterpenoids. For instance, gnidimacrin, a related daphnane, exerts a significant antiproliferative effect against K562 leukemic cell lines by activating protein kinase C (PKC) and inducing cell cycle arrest at the G1 phase mdpi.com. Other daphnane diterpenoids, such as genkwadaphnin (B1200609) and yuanhuacine, have been shown to induce apoptosis in human myelocytic HL-60 cells through the suppression of Bcl-2 and Bcl-XL proteins mdpi.comsemanticscholar.org. Additionally, some compounds within this class can inhibit the synthesis of protein and DNA, contributing to their antileukemic effects researchgate.netresearchgate.netnih.govsemanticscholar.org.
Cellular Mechanisms of Cytotoxic Activity
This compound, as a daphnane diterpene orthoester, contributes to the general cytotoxic properties observed within this compound class researchgate.netresearchgate.netresearchgate.net. The cytotoxic activity of daphnane-type diterpenoids is often linked to their ability to modulate various cell-signaling pathways and to inhibit the synthesis of essential cellular macromolecules like proteins and DNA researchgate.netresearchgate.netnih.gov. The cytotoxicity exhibited by these compounds can be cell-type dependent, indicating a degree of selectivity in their action mdpi.com. Furthermore, the induction of apoptosis, or programmed cell death, is a recognized cellular mechanism through which some daphnane diterpenoids exert their cytotoxic effects researchgate.netmdpi.comsemanticscholar.org.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophoric Elements for Neurotrophic Effects
The remarkable neurotrophic activity of kirkinine stems from its intricate chemical structure. As a 12-hydroxydaphnetoxin, this compound belongs to the daphnane (B1241135) diterpenoid family, which is characterized by a trans-fused 5/7/6-tricyclic carbon skeleton. nih.gov While specific pharmacophoric elements for this compound's neurotrophic action are not exhaustively detailed in the current literature, research efforts, such as those by the Wender group, focus on designing function-oriented analogues based on models of the key pharmacophoric elements within this molecular family. nih.gov
SAR Analysis of this compound and Related Daphnane Diterpenoid Libraries
This compound is a prominent member of the daphnane diterpene orthoesters (DDOs), a large and structurally diverse class of natural products. Structure-activity relationship (SAR) studies within this family aim to understand how structural modifications influence their neurotrophic and other biological activities. For instance, Synaptolepis Factor K7, another daphnane diterpenoid isolated from Synaptolepis kirkii, also exhibits potent neurotrophic activity comparable to NGF, highlighting the importance of the core daphnane scaffold for this effect.
Daphnane diterpenoids can be broadly classified into categories such as 6-epoxy daphnane diterpenoids, resiniferonoids, genkwanines, 1-alkyldaphnanes, and rediocides, based on oxygen-containing functions and substitution patterns. This compound falls under the 12-hydroxydaphnetoxins, a sub-class of 6-epoxy daphnane diterpenoids distinguished by an additional oxygen group at C-12 in ring C.
General SAR observations for daphnane diterpenoids suggest that the orthoester subunit is crucial for their biological activities. While specific quantitative SAR data for this compound analogues' neurotrophic effects are not extensively detailed in the provided snippets, the ongoing efforts in synthesizing simplified analogues indicate a focus on identifying the minimal structural requirements for retaining potency. nih.gov
Computational Approaches in SAR Elucidation
Computational methods play an increasingly vital role in understanding and predicting the SAR of complex natural products like this compound, guiding the design of novel analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between chemical structures and their biological activities. This approach is applied to daphnane diterpenoids, as evidenced by studies developing QSAR models for predicting activities such as COX-2 inhibition. While direct QSAR studies specifically on this compound's neurotrophic effects are not detailed, the application of QSAR to other daphnane diterpenoids demonstrates its utility in identifying key molecular descriptors influencing biological outcomes within this class.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking studies are employed to predict the binding modes and affinities of compounds to their target receptors. For daphnane diterpenoids, molecular docking has been used in conjunction with QSAR to confirm high binding affinities to specific targets, such as COX-2. Although explicit data on this compound's molecular docking to a neurotrophic receptor is not provided, these simulations are standard tools for elucidating the molecular interactions that underpin the neurotrophic effects and for guiding the design of new lead compounds. Molecular dynamics simulations further explore the dynamic behavior of ligand-receptor complexes, providing insights into conformational changes and binding stability over time.
Theoretical Computations on Conformation and Reactivity
Theoretical computations, including methods like AM1, are utilized to analyze the conformational preferences and reactivity of complex molecules. For instance, such computations have been applied to related hydrindanone systems to understand the stability differences between cis-fused and trans-fused epimers, which can influence biological activity. Understanding the preferred conformations of this compound and its analogues, as well as their reactive sites, is crucial for rational drug design. These theoretical studies help in predicting how structural modifications might impact the molecule's shape and its ability to interact with biological targets.
Design Principles for Enhanced Bioactive this compound Analogues
The structural complexity and scarcity of natural this compound necessitate the design and synthesis of simplified, function-oriented analogues to facilitate further research and potential therapeutic development. nih.gov The primary design principles for enhanced bioactive this compound analogues focus on:
Simplification of Molecular Architecture: Given this compound's complex structure with 11 stereogenic centers, a key principle is to develop more accessible analogues that retain the essential pharmacophoric elements responsible for neurotrophic activity. nih.gov
Retention of Key Functionalities: Analogues are designed to maintain the crucial functionalities found in the parent natural product that are thought to be responsible for its potency. This includes the daphnane core and the orthoester moiety. nih.gov
Targeted Modulation of Activity: A significant goal is to design analogues that can selectively modulate specific protein kinase C (PKC) isoform class activity, thereby providing a mechanism for optimized therapeutic applications. nih.gov
These design efforts leverage both synthetic chemistry and computational insights to create novel compounds with enhanced neurotrophic profiles for potential application in neurodegenerative diseases like Alzheimer's. nih.gov
Advanced Analytical Techniques in Kirkinine Research
Chromatographic Separation and Purification Strategies
The initial isolation of Kirkinine from its natural source, the roots of Synaptolepis kirkii, is a critical step that relies on multi-modal chromatographic techniques. The process begins with a dichloromethane (B109758) extract of the plant material, which contains a complex mixture of phytochemicals. nih.gov
Liquid chromatography is a fundamental technique for separating the components of a mixture. news-medical.net It is broadly divided into two scales: analytical and preparative. Analytical chromatography aims to identify and quantify the components in a sample, typically using small sample sizes, whereas preparative chromatography focuses on isolating and purifying specific substances in sufficient quantities for further analysis or use. news-medical.netrotachrom.comrotachrom.comteledynelabs.com
In the isolation of this compound and related daphnane (B1241135) diterpenoids, researchers employed a variety of preparative and medium-pressure liquid chromatography (MPLC) methods. researchgate.net These techniques, along with centrifugal partition chromatography (CPC) and thin-layer chromatography (TLC) using both normal and reversed-phase conditions, were instrumental in fractionating the crude plant extract and ultimately yielding the pure compound. researchgate.net
Table 1: Chromatographic Techniques Used in this compound Isolation
| Technique | Type | Purpose in this compound Research |
|---|---|---|
| Preparative High/Medium Pressure Liquid Chromatography (HPLC/MPLC) | Preparative | Large-scale separation and purification of fractions containing this compound. researchgate.net |
| Centrifugal Partition Chromatography (CPC) | Preparative | Fractionation of the crude extract based on partition coefficients. researchgate.net |
Bioassay-guided fractionation is a pivotal strategy used to systematically separate components of a natural product extract and test their biological activity at each stage. researchgate.netsemanticscholar.org This approach ensures that the purification process is focused on isolating the active compounds, making it highly efficient for discovering novel bioactive molecules. nih.govresearchgate.net
The discovery of this compound was a direct result of this methodology. nih.gov Researchers used the neurotrophic activity, specifically the promotion of neuronal viability and survival, as the guiding bioassay. nih.govresearchgate.net Fractions of the Synaptolepis kirkii root extract were systematically separated, and each resulting fraction was tested in this neuronal model. The most active fractions were then subjected to further rounds of separation and testing until the pure, highly potent compound, this compound, was isolated. nih.gov This targeted approach not only led to the discovery of this compound but also several other related daphnane-type diterpene orthoesters with neurotrophic and antileukemic properties. nih.gov
Mass Spectrometry-Based Compound Profiling and Dereplication
Mass spectrometry (MS) is an indispensable tool in natural product research for determining the molecular weight and elemental composition of compounds. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful technique for rapidly profiling the chemical constituents of a complex mixture and for "dereplication"—the process of quickly identifying known compounds to avoid their redundant isolation. researchgate.net
For daphnane diterpenoids like this compound, LC-MS/MS is particularly effective for initial profiling of plant extracts. researchgate.net In the specific structural elucidation of new metabolites, including this compound, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized. researchgate.net This high-resolution technique provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a new compound and distinguishing it from other molecules with similar masses.
Spectroscopic Characterization for Mechanistic Insights
Once a pure compound is isolated, its chemical structure must be unequivocally determined. Spectroscopic techniques are the primary methods for this purpose. The structural architecture of this compound and its analogues was established through a comprehensive analysis of various spectroscopic data. nih.gov
The elucidation of these complex daphnane-type diterpene orthoesters involved a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Infrared (IR) spectroscopy. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy helps identify specific functional groups present, such as the acetate (B1210297) group found on the diterpenoid core of this compound. researchgate.net The collective interpretation of this data allows for the complete structural assignment of the molecule.
Table 2: Spectroscopic Methods in this compound Structure Elucidation
| Spectroscopic Technique | Information Provided |
|---|---|
| 1D & 2D Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework and connectivity. researchgate.net |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | Accurate molecular weight and elemental formula. researchgate.net |
In Vitro Assay Development for Mechanistic Screening and Cellular Interactions
In vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or cell culture), are fundamental for screening the biological activities of new compounds and investigating their mechanisms of action. mdpi.com
The discovery of this compound's potent biological activities was entirely dependent on in vitro assays. researchgate.net A neuronal viability model using chick embryo spinal ganglia was the primary screening tool that guided its isolation. nih.gov Subsequent in vitro testing revealed that this compound promotes neuronal survival in a concentration-dependent manner, exhibiting significant nerve growth factor-like activity. researchgate.net Further screening in different cell-based models uncovered substantial antileukemic activities, highlighting the compound's potential in multiple therapeutic areas. researchgate.netnih.gov These assays are the first step in understanding how a compound like this compound interacts with cells and are crucial for directing further preclinical research.
Future Perspectives and Emerging Research Areas
Advancements in Synthetic Accessibility and Diversity-Oriented Synthesis
The intricate molecular structure of Kirkinine, characterized by a highly oxygenated tricyclic ring system, an orthoester side chain, an epoxide, and eleven stereogenic centers, renders its total synthesis a formidable task stanford.edu. Despite its complexity, this compound's potent neurotrophic activity makes it an attractive synthetic target for developing new therapeutic agents, particularly for neurodegenerative diseases like Alzheimer's stanford.edu.
Current research efforts are directed towards developing more flexible and efficient synthetic routes to access this compound and its analogues stanford.edu. Model studies have explored strategies such as radical cascade reactions for constructing its carbon skeleton, indicating progress in overcoming some synthetic hurdles nih.gov. The broader field of Diversity-Oriented Synthesis (DOS) offers a powerful paradigm for generating structurally diverse small molecule libraries, which is crucial for identifying novel chemotypes and elucidating new biological mechanisms scispace.comnih.govmdpi.com. Applying DOS principles to this compound research could enable the creation of a wide array of analogues with varied structural features, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Deeper Exploration of Molecular Targets and Cellular Signaling Networks
This compound is known to exert its biological effects, including neurotrophic and antileukemic activities, through the modulation of protein kinase C (PKC) uni-freiburg.destanford.edunih.gov. PKC is a family of serine/threonine protein kinases that play critical roles in various cellular processes, including cell growth, differentiation, and survival stanford.edu. However, for this compound and related daphnane (B1241135) diterpenoids, the precise molecular targets and the full spectrum of cellular signaling pathways through which they mediate their effects remain to be comprehensively defined nih.gov. For instance, while protein kinase C is a key factor, the primary molecular targets for the activity of some related compounds are still not fully characterized nih.gov.
Future research will focus on a deeper exploration of these molecular targets beyond general PKC modulation. This involves employing advanced biochemical and cell-based assays, proteomics, and transcriptomics to identify all direct and indirect protein interactions and subsequent downstream signaling cascades affected by this compound. Understanding the isoform-selectivity of this compound's interaction with different PKC isoforms, for example, is crucial, as different isoforms are involved in distinct cellular functions and disease pathologies stanford.edu. Such detailed mechanistic insights are essential for rational drug design, allowing for the development of this compound analogues with improved target specificity and reduced off-target effects. The elucidation of these intricate cellular networks will provide a foundational understanding necessary for developing this compound-based therapeutics with precise and predictable actions openaccessjournals.comnih.gov.
Investigation of Interspecies Biological Activities
This compound was originally isolated from the plant Synaptolepis kirkii nih.gov. Its potent neurotrophic activity has been demonstrated in in vitro assays using chick embryo neurons, and it has shown substantial antileukemia activity in in vitro assays with human tumor cells nih.govnih.gov. Related daphnane diterpenoids, a class to which this compound belongs, are found in various plant species, primarily within the Thymelaeaceae and Euphorbiaceae families researchgate.net.
Future research could extend the investigation of this compound's biological activities to a broader range of biological systems and organisms. This includes exploring its effects in diverse in vivo animal models to assess its efficacy and safety in complex biological environments. Such studies could reveal species-specific responses or conserved mechanisms of action, providing valuable insights into its potential as a broad-spectrum therapeutic agent or as a lead compound for applications beyond human medicine. For instance, given its neurotrophic properties, investigating its impact on neurological conditions in different animal models could broaden its therapeutic scope. Similarly, exploring its antileukemic effects in various animal models of cancer could validate its potential as an anticancer agent. This interspecies investigation is vital for understanding the ecological and evolutionary roles of such compounds and for identifying new therapeutic avenues.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and development, offering unprecedented opportunities to accelerate the identification, design, and optimization of chemical compounds mdpi.commednexus.orgamazon.com. For a complex natural product like this compound, AI and ML can play a transformative role in future research.
Key Applications of AI/ML in this compound Research:
De Novo Drug Design: AI-powered generative models can design novel this compound analogues with desired properties by exploring vast chemical spaces more efficiently than traditional methods mdpi.com. These models can propose new chemical moieties that inflect specific targets, overcoming the limitations of conventional fragment-based approaches mdpi.com.
Target Identification and Validation: ML algorithms can analyze large biological datasets to predict and prioritize potential molecular targets for this compound and its derivatives, especially for activities whose mechanisms are not fully defined nih.govresearchgate.net. This can help in understanding the multi-targeted nature of such complex natural products.
Synthetic Route Prediction and Optimization: AI-based retrosynthesis tools can automate the identification of optimal synthetic pathways for this compound and its analogues, considering factors like reagent availability, reaction conditions, and potential yields mdpi.com. This can significantly reduce the time and cost associated with synthesizing complex molecules.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: ML techniques can build predictive models that correlate the chemical structure of this compound derivatives with their biological activities. This allows researchers to predict the activity of new, unsynthesized compounds and guide lead optimization efforts nih.govresearchgate.net.
Virtual Screening and Lead Optimization: AI can rapidly screen vast libraries of compounds (both existing and de novo designed) for potential binding to this compound's known or predicted targets, identifying new hits and optimizing lead compounds for potency, selectivity, and drug-likeness amazon.comnih.gov.
By leveraging AI and ML, researchers can overcome the challenges posed by this compound's structural complexity and accelerate the discovery of more efficacious, safer, and synthetically accessible therapeutic candidates based on its unique scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
